molecular formula C9H18ClNO2 B8055862 Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride

Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B8055862
M. Wt: 207.70 g/mol
InChI Key: LWXLZSXLERPORQ-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with the CAS number 2173052-45-2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with the appropriate starting material, such as ethyl pyrrolidine-3-carboxylate.

  • Alkylation: The starting material undergoes alkylation to introduce the ethyl group at the 4-position of the pyrrolidine ring.

  • Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.

  • Substitution: Substitution reactions can occur at the pyrrolidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Different substituted pyrrolidine derivatives.

Scientific Research Applications

Chiral Building Block in Organic Synthesis

Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride serves as a valuable chiral building block in organic synthesis. Its structural characteristics allow for the synthesis of various chiral compounds, which are essential in the development of pharmaceuticals and agrochemicals. The compound's reactive ester group enables further functionalization through several chemical reactions, including:

  • Alkylation : The introduction of alkyl groups to form more complex structures.
  • Acylation : The addition of acyl groups to modify the compound's reactivity and properties.
  • Reduction : The conversion of functional groups to alcohols or amines, enhancing the compound's utility in drug development.

This versatility makes this compound an attractive precursor for synthesizing diverse chiral molecules .

Potential Therapeutic Applications

Recent studies have indicated that this compound may exhibit interesting biological activities, particularly in neuroprotection. In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease therapies .

Case Study: Neuroprotective Effects

A study investigated the compound's ability to mitigate oxidative stress-induced damage in neuronal cells. The results indicated that treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This finding points to its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

Synthesis and Characterization

The synthesis of this compound involves several key steps that ensure high yield and purity. A notable method includes the use of glycine ethyl ester as a starting material, followed by a series of reactions such as nucleophilic substitution, coupling reactions, and catalytic hydrogenation . The final product is characterized by high chiral purity, making it suitable for pharmaceutical applications.

Synthesis Overview

StepReaction TypeKey Reagents
1Nucleophilic SubstitutionGlycine ethyl ester, halogenated reagent
2Ring ClosureEthyl acrylate, lithium tert-butoxide
3Coupling ReactionPalladium acetate, potassium carbonate
4Catalytic HydrogenationRuthenium (II) catalyst
5Hydrolysis/DeprotectionSodium hydroxide solution

Future Directions and Research Opportunities

Despite the promising applications of this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies could focus on:

  • In vivo Studies : To assess the efficacy and safety profile of the compound in living organisms.
  • Mechanistic Studies : To understand how the compound interacts with specific biological targets.
  • Development of Derivatives : To explore modifications that could enhance its biological activity or selectivity.

Mechanism of Action

The mechanism by which Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

  • Ethyl pyrrolidine-3-carboxylate: A related compound without the ethyl group at the 4-position.

  • Ethyl trans-4-methylpyrrolidine-3-carboxylate hydrochloride: A compound with a methyl group instead of an ethyl group at the 4-position.

  • Ethyl trans-4-propylpyrrolidine-3-carboxylate hydrochloride: A compound with a propyl group at the 4-position.

Uniqueness: this compound is unique due to its specific structural features, which can influence its reactivity and biological activity. The presence of the ethyl group at the 4-position and the hydrochloride salt form contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

ethyl (3S,4S)-4-ethylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-7-5-10-6-8(7)9(11)12-4-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXLZSXLERPORQ-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC1C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNC[C@H]1C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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